Superior Conjugate Plasma Stability: Bromoacetyl vs. Maleimide Linkers
Antibody-drug conjugates (ADCs) constructed with a bromoacetamidecaproyl (bac) linker demonstrated no measurable systemic drug release for 2 weeks post-administration in mice, compared to maleimidocaproyl (mc) linkers which typically have plasma half-lives of 1–2 days [1]. Over a 7-day period, the bac linker technology led to a 25% higher intratumoral drug exposure compared to the corresponding mc linker [1]. This is attributed to the thioether bond formed by bromoacetyl being resistant to the retro-Michael addition that destabilizes maleimide conjugates .
| Evidence Dimension | Conjugate plasma stability and intratumoral drug exposure |
|---|---|
| Target Compound Data | No measurable systemic drug release for 2 weeks; 25% higher intratumoral drug exposure over 7 days (bac linker) |
| Comparator Or Baseline | Maleimidocaproyl (mc) linker: typical plasma half-life of 1–2 days; lower intratumoral drug exposure |
| Quantified Difference | ≥14 days vs. ~1-2 days half-life; +25% intratumoral drug exposure at 7 days |
| Conditions | In vivo mouse model with anti-CD70 ADC (1F6-C4v2-MMAF) against renal cell carcinoma xenografts |
Why This Matters
For procurement of a linker for therapeutic ADC development, the dramatically longer plasma stability directly translates to a wider therapeutic window and reduced off-target toxicity, a quantifiable advantage over maleimide-based alternatives.
- [1] Alley, S.C., et al. 'Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.' Bioconjugate Chemistry, 2008, 19, 3, 759-765. View Source
